2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMDVZHMQHWQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2-(furan-2-yl)-2-hydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396790-83-2)
- Structural Differences : The bromine atom replaces chlorine at the benzamide’s 2-position. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to chlorine.
- Molecular Weight : 324.17 g/mol (vs. 295.73 g/mol for the chloro analog), increasing molecular bulk .
- Potential Implications: Higher lipophilicity (predicted via XLogP3) could improve membrane permeability but reduce aqueous solubility.
2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide (CAS 1421526-50-2)
- Structural Differences : A fluorine atom is introduced at the 6-position of the benzamide, and the furan is replaced with thiophene.
- Thiophene’s sulfur atom provides stronger electron-donating capacity than furan’s oxygen, affecting aromatic stacking .
- Molecular Weight : 313.8 g/mol, slightly lower than the furan-containing analog due to fluorine’s lower atomic mass .
Heterocyclic Variants
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 313496-17-2)
- Structural Differences : The hydroxypropyl-furan group is replaced with a 5-methoxyindole-ethyl chain.
- Key Properties: Higher molecular weight (328.8 g/mol) due to the indole system. Increased hydrogen bond donors (2 vs. 1 in the target compound) and acceptors (2 vs. 3), enhancing polar interactions . XLogP3 = 3.9 (similar lipophilicity to the chloro analog), suggesting comparable bioavailability .
N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide
- Structural Differences : Incorporates a pyridinyl group and tert-butylphenyl substituents.
- The bulky tert-butyl group may sterically hinder target binding .
Agrochemically Relevant Benzamides
Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)
2-Chloro-N-cyclopropyl-4-(3-(3,5-dichlorophenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)benzamide
- Structural Differences: Features a cyclopropyl amine and dichlorophenyl-difluoro-hydroxypropanone moiety.
- Application : Fluorinated crop protection agent with improved resistance to metabolic degradation .
Comparative Data Table
*Predicted based on structural analogs.
Key Research Findings
- Halogen Effects : Bromine substitution increases molecular weight and lipophilicity, which may enhance bioactivity but reduce solubility . Chloro-fluoro combinations (e.g., ) balance electron withdrawal and metabolic stability .
- Indole-containing benzamides () show utility in catalysis due to their planar aromatic systems .
- Agrochemical Design : Fluorinated benzamides () demonstrate enhanced environmental persistence and target specificity, critical for modern pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
